

Thermochemical Properties of Butyl 2-Furoate: A Technical Guide for Reaction Modeling

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Compound of Interest

Compound Name: *Butyl 2-furoate*

Cat. No.: *B1604542*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **Butyl 2-furoate**, essential for its application in reaction modeling, particularly in the fields of drug development and chemical synthesis. Due to the limited availability of direct experimental data, this guide leverages established estimation methods to provide reliable thermochemical parameters. Furthermore, it details the standard experimental protocols for the determination of these properties and explores potential reaction pathways for modeling purposes.

Thermochemical Data

The thermochemical properties of **Butyl 2-furoate** have been estimated using the Joback group contribution method, a widely recognized technique for predicting the thermodynamic properties of organic compounds. This method relies on the summation of contributions from individual functional groups within the molecule.

Table 1: Estimated Thermochemical Properties of **Butyl 2-Furoate**

Property	Symbol	Estimated Value	Unit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	ΔH_f°	-435.8	kJ/mol
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	ΔG_f°	-298.5	kJ/mol
Ideal Gas Heat Capacity (298.15 K)	C_p	258.43	J/(mol·K)

Note: These values are estimations and should be used with an understanding of the inherent approximations of the Joback method. For critical applications, experimental verification is recommended.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data is crucial for precise reaction modeling. The following are detailed methodologies for key experiments used to measure the properties of organic compounds like **Butyl 2-furoate**.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry, specifically using a bomb calorimeter, is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A precisely weighed sample of liquid **Butyl 2-furoate** (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is positioned to be in contact with the sample.

- **Bomb Sealing and Pressurization:** The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Assembly:** The sealed bomb is placed in a container of a known mass of water within the calorimeter jacket. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calculation:** The heat released during combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **Butyl 2-furoate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., $10\text{ }^\circ\text{C/min}$) over the desired temperature range. The cell is typically purged with an inert gas, such as nitrogen, to provide a stable atmosphere.

- **Data Collection:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.
- **Heat Capacity Calculation:** The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) run under the same experimental conditions. The calculation is performed by the instrument's software and is based on the following relationship:

$$C_{p,\text{sample}} = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{standard}}) * (\text{mass}_{\text{standard}} / \text{mass}_{\text{sample}}) * C_{p,\text{standard}}$$

where DSC represents the differential heat flow signal.

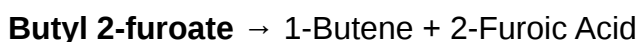
Reaction Modeling Considerations

For reaction modeling, understanding the potential decomposition pathways of **Butyl 2-furoate** is critical. Based on the pyrolysis of similar esters, the primary thermal decomposition of **Butyl 2-furoate** is expected to proceed via a concerted, unimolecular elimination reaction.

Primary Decomposition Pathway

The most likely decomposition pathway involves a six-membered ring transition state, leading to the formation of 1-butene and 2-furoic acid. This type of reaction is a syn-elimination.

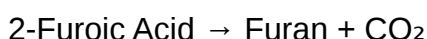
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Secondary Decomposition

The initial products, 1-butene and 2-furoic acid, can undergo further decomposition at higher temperatures. 2-furoic acid is known to decarboxylate to form furan and carbon dioxide.^{[1][2][3]}

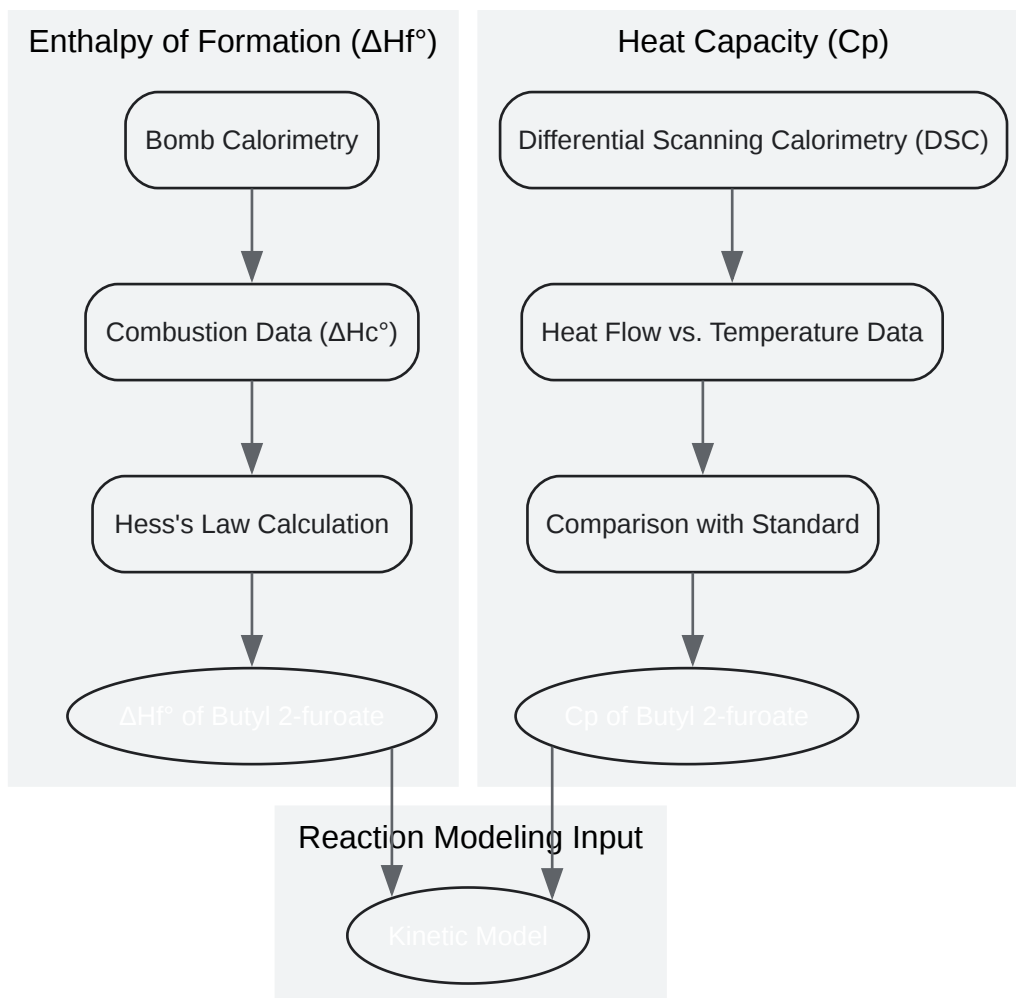
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Visualizations

Experimental Workflow for Thermochemical Analysis

Experimental Workflow for Thermochemical Analysis

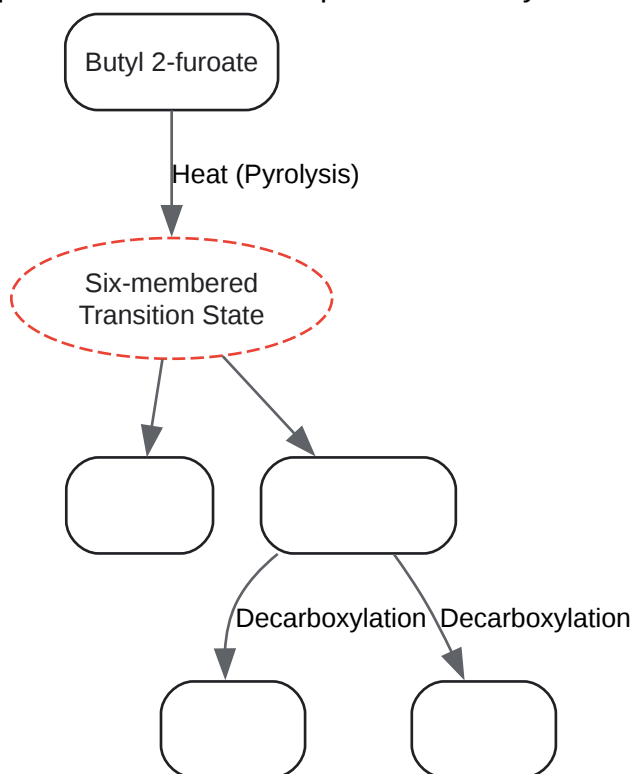


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Caption: Workflow for determining thermochemical properties for reaction modeling.

Proposed Thermal Decomposition Pathway of Butyl 2-Furoate

Proposed Thermal Decomposition of Butyl 2-Furoate



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Caption: Primary and secondary thermal decomposition pathways of **Butyl 2-furoate**.

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